N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
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Overview
Description
The compound with the identifier “N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis and chemical research.
Biology: It may be studied for its biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide include other chemical entities with related structures and properties. Examples of such compounds may include those with similar functional groups or core structures.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique features may include specific functional groups, stereochemistry, and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUUXNHZLBGHQ-XLVZBRSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=NC(=O)CN5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CO/N=C(\C2=CC=CC=C2)/C3=CC4=C(C=C3)NC5=NC(=O)CN5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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